molecular formula C22H18F3N5O3S B2937069 2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1223929-10-9

2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No. B2937069
CAS RN: 1223929-10-9
M. Wt: 489.47
InChI Key: BIBJDGUAIYOASO-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazoloquinazoline . It is part of a set of sixteen triazoloquinazoline derivatives that were designed, synthesized, and investigated for their anticancer activity against four human cancer cell lines .


Synthesis Analysis

The synthesis of similar compounds has been achieved through a mild, efficient, and operationally simple one-pot synthesis at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a 1,2,4-triazolo[4,3-a]pyrazine ring system, an ethoxyphenyl group, a thioacetamide group, and a trifluoromethylphenyl group .


Chemical Reactions Analysis

The compound is part of a set of derivatives that were designed and synthesized for their anticancer activity . The bioisosteric modification of the triazolophthalazine ring system of L-45 to its bioisosteric triazoloquinazoline was reported while maintaining other essential structural fragments for effective binding with the binding site of PCAF .

Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis of Pyran-2-ones : Research on 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone, a similar compound, reveals its utility in synthesizing 2H-pyran-2-ones, which have applications in creating fused pyran-2-ones (Kočevar et al., 1992).

  • Antibacterial Activity of Triazolo Derivatives : A study on novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Reddy et al., 2013).

  • Adenosine Human Receptor Antagonists : The use of 1,2,4-triazolo[4,3-a]pyrazin-3-one as a scaffold for developing adenosine human receptor antagonists is highlighted, with implications for treating Parkinson's disease (Falsini et al., 2017).

Chemical Properties and Applications

  • Synthesis of Heterocycles : Research into 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, a structurally related compound, shows its potential in synthesizing various heterocycles, useful for developing insecticidal agents (Fadda et al., 2017).

  • Synthesis of Triazolo and Thiadiazole Derivatives : The synthesis of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles explores the chemical modification of these compounds and their potential biological applications (Fedotov et al., 2022).

Mechanism of Action

The compound is believed to work by binding to the active site of histone acetyltransferase PCAF . This binding could be the mechanism of action of these derivatives .

Future Directions

The compound is part of a set of derivatives that were designed and synthesized for their anticancer activity . Future research could focus on further optimizing these derivatives to increase their anticancer activity and reduce any potential side effects. Additionally, more research is needed to fully understand the mechanism of action of these compounds .

properties

IUPAC Name

2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5O3S/c1-2-33-15-9-7-14(8-10-15)29-11-12-30-19(20(29)32)27-28-21(30)34-13-18(31)26-17-6-4-3-5-16(17)22(23,24)25/h3-12H,2,13H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBJDGUAIYOASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC=CC=C4C(F)(F)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

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